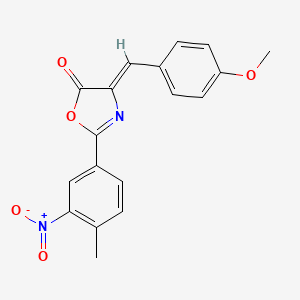![molecular formula C13H10BrN3O2 B11697106 5-Bromo-nicotinic acid [(E)-3-furan-2-yl-prop-2-en-(Z)-ylidene]-hydrazide](/img/structure/B11697106.png)
5-Bromo-nicotinic acid [(E)-3-furan-2-yl-prop-2-en-(Z)-ylidene]-hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Brom-Nicotinsäure [(E)-3-Furan-2-yl-prop-2-en-(Z)-yliden]-hydrazid ist eine komplexe organische Verbindung, die ein bromiertes Nicotinsäurederivat mit einem Furan-basierten Hydrazid kombiniert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Brom-Nicotinsäure [(E)-3-Furan-2-yl-prop-2-en-(Z)-yliden]-hydrazid umfasst in der Regel mehrere Schritte:
Bromierung von Nicotinsäure: Nicotinsäure wird bromiert, um 5-Brom-Nicotinsäure zu bilden.
Bildung des Hydrazids: Die bromierte Nicotinsäure wird dann mit Hydrazin umgesetzt, um das entsprechende Hydrazid zu bilden.
Kondensationsreaktion: Das Hydrazid wird dann einer Kondensationsreaktion mit (E)-3-Furan-2-yl-prop-2-en-(Z)-yliden unterzogen, um die endgültige Verbindung zu bilden.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden umfassen. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittelauswahl und Reaktionszeit umfassen, um Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Furanring.
Reduktion: Reduktionsreaktionen können an der Hydrazid-Einheit auftreten.
Substitution: Das Bromatom am Nicotinsäure-Ring kann durch verschiedene Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.
Substitution: Nucleophile wie Amine, Thiole und Alkoxide können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Oxidierte Derivate des Furanrings.
Reduktion: Reduzierte Formen des Hydrazids.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
Koordinationschemie: Die Verbindung kann Koordinationskomplexe mit verschiedenen Metallionen bilden, die auf ihre magnetischen und lumineszierenden Eigenschaften untersucht werden.
Synthetische Zwischenprodukte: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Biologie
Krebsforschung: Einige Derivate dieser Verbindung haben ein Potenzial als Antikrebsmittel gezeigt.
Biologische Sonden: Verwendung bei der Entwicklung von Sonden zur Untersuchung biologischer Systeme.
Medizin
Arzneimittelentwicklung:
Industrie
Materialwissenschaften: Verwendung bei der Synthese von Materialien mit spezifischen magnetischen und lumineszierenden Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 5-Brom-Nicotinsäure [(E)-3-Furan-2-yl-prop-2-en-(Z)-yliden]-hydrazid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen und Rezeptoren interagieren und deren Aktivität verändern.
Beteiligte Signalwege: Es kann Signalwege modulieren, die an Zellwachstum und Apoptose beteiligt sind, was es zu einem potenziellen Kandidaten für die Krebsforschung macht.
Wirkmechanismus
The mechanism of action of 5-BROMO-N’-[(1Z,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The furan and pyridine rings contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Brompyridin-3-carbonsäure: Ähnlich in der Struktur, aber es fehlen die Furan- und Hydrazid-Einheiten.
5-Bromnicotinsäure: Ähnliches bromiertes Nicotinsäurederivat ohne die Hydrazid- und Furan-Komponenten.
Einzigartigkeit
Strukturelle Komplexität: Die Kombination aus bromierter Nicotinsäure mit einem Furan-basierten Hydrazid macht es einzigartig.
Reaktivität: Das Vorhandensein mehrerer reaktiver Stellen ermöglicht vielfältige chemische Umwandlungen.
Eigenschaften
Molekularformel |
C13H10BrN3O2 |
|---|---|
Molekulargewicht |
320.14 g/mol |
IUPAC-Name |
5-bromo-N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10BrN3O2/c14-11-7-10(8-15-9-11)13(18)17-16-5-1-3-12-4-2-6-19-12/h1-9H,(H,17,18)/b3-1+,16-5- |
InChI-Schlüssel |
SAOQXKSHTOGKPG-QOSQHLEFSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=C/C=N\NC(=O)C2=CC(=CN=C2)Br |
Kanonische SMILES |
C1=COC(=C1)C=CC=NNC(=O)C2=CC(=CN=C2)Br |
Löslichkeit |
13.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11697028.png)
![1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea](/img/structure/B11697032.png)
![(5E)-5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11697040.png)


![N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11697055.png)
![N'-[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697059.png)
![ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11697066.png)
![(2Z)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11697070.png)

![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11697087.png)
![(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11697094.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11697100.png)
